![molecular formula C25H24N2O3 B2514599 N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-2-萘-2-氧基乙酰胺 CAS No. 851407-48-2](/img/no-structure.png)

N-[2-(7,8-二甲基-2-氧代-1H-喹啉-3-基)乙基]-2-萘-2-氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

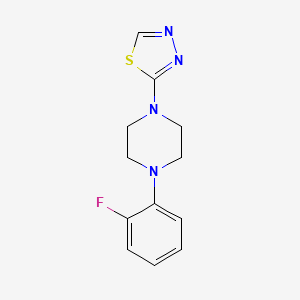

The compound "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, including anti-angiogenic, antiproliferative, and anti-tumor properties . These compounds often contain a quinolinone or naphthalene moiety, which are structural components known to interact with biological targets.

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various functional groups that can chelate metal ions or interact with biological macromolecules . For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the incorporation of a hydroxamate group, which is a known metal-chelating moiety . Similarly, the synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide includes the coupling of a naphthalene moiety with a quinolinone derivative . These synthetic strategies are likely applicable to the synthesis of the compound , with the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide was elucidated, showing a planar naphthalene ring and a specific orientation of the side chain . These techniques would be essential in confirming the structure of "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" and ensuring the correct conformation for biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups capable of undergoing various chemical reactions. For instance, the hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide can chelate metal ions, which is crucial for its inhibition of aminopeptidase N . The quinolinone derivatives are also likely to participate in redox reactions and could form complexes with metal ions, as seen in the rare earth complexes with related ligands . These reactions are important for the biological activities of these compounds and could be relevant to the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, luminescence, and stability, are important for their biological function and potential therapeutic applications. For example, the luminescence properties of rare earth complexes with related ligands suggest potential applications in light conversion . The solubility and stability in various solvents can also affect the bioavailability and pharmacokinetic profile of these compounds . These properties would need to be characterized for "N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide" to assess its suitability for further development.

科学研究应用

结构研究和共晶形成

具有酰胺键的喹啉衍生物,如本例中的一种,已被探索其与芳香二醇形成共晶的能力。这些共晶表现出独特的结构性质,包括水合形式和晶胞中对称无关的主体分子。此类研究有助于理解分子相互作用和晶体工程 (Karmakar, A., Kalita, D., & Baruah, J., 2009).

抗增殖活性

与指定化学结构相关的喹啉-2(1H)-酮和二氢喹啉-2(1H)-酮衍生物的化合物已显示出对各种人类癌细胞系具有显着的抗增殖活性。这些发现突出了此类化合物在开发新型抗癌疗法中的潜力 (I‐Li Chen et al., 2013).

抗结核活性

类似于目标化合物的衍生物已证明具有有希望的抗结核活性。这表明这些化合物在结核病治疗中的潜在应用,展示了结构修饰在增强生物活性中的重要性 (Omel’kov, A. V., Fedorov, V., & Stepanov, A., 2019).

抗精神病作用

针对精神分裂症的新型治疗策略的研究已将喹啉衍生物确定为潜在候选物,因为它们在精神病实验模型中减少抑郁样行为方面有效。这些发现为精神分裂症和抑郁症状的新治疗方法的发展开辟了道路 (Moghaddam, A. et al., 2013).

阴离子配位和分子几何

对喹啉酰胺衍生物的研究提供了对它们的阴离子配位能力和分子几何的见解。这些化合物表现出独特的空间取向,例如镊子状和 S 形几何,这对于理解分子相互作用和设计功能材料很重要 (Kalita, D., & Baruah, J., 2010).

未来方向

The future directions for research on this compound could involve further investigation into its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological and pharmaceutical properties could be explored .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-naphthalen-2-yloxyacetic acid", "2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: React 2-naphthalen-2-yloxyacetic acid with the coupling agent (e.g. EDCI or DCC) and 2-aminoethyl-7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylate in a suitable solvent (e.g. DMF or DMSO) to form the intermediate.", "Step 2: Purify the intermediate by column chromatography or recrystallization.", "Step 3: Treat the purified intermediate with acetic anhydride in the presence of a base (e.g. triethylamine) to form the final product.", "Step 4: Purify the final product by column chromatography or recrystallization." ] } | |

CAS 编号 |

851407-48-2 |

产品名称 |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |

分子式 |

C25H24N2O3 |

分子量 |

400.478 |

IUPAC 名称 |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C25H24N2O3/c1-16-7-8-20-13-21(25(29)27-24(20)17(16)2)11-12-26-23(28)15-30-22-10-9-18-5-3-4-6-19(18)14-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |

InChI 键 |

YVAHHSFSCWMVPH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

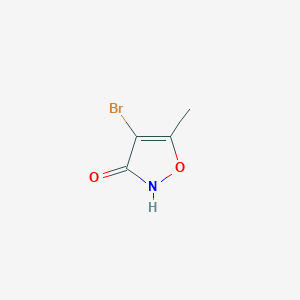

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)

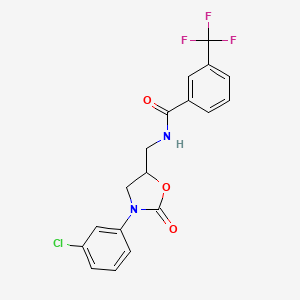

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)

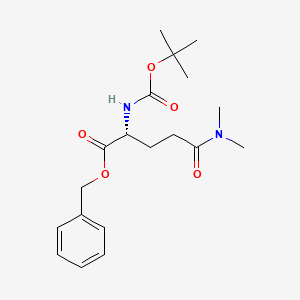

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2514525.png)

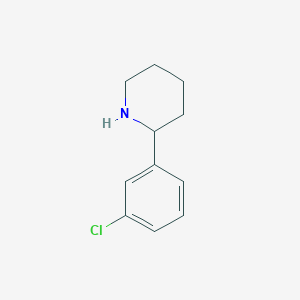

![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)